molecular formula C21H15N3O4S B2582767 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide CAS No. 868212-98-0

2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2582767
CAS No.: 868212-98-0
M. Wt: 405.43
InChI Key: ZPHLSWVWKJAKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalen-1-yloxy acetic acid, which is then coupled with 5-(4-nitrophenyl)thiazol-2-amine under appropriate conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yloxy)-N-(5-phenylthiazol-2-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(naphthalen-1-yloxy)-N-(5-(4-methylphenyl)thiazol-2-yl)acetamide: Contains a methyl group instead of a nitro group, affecting its chemical and physical properties.

Uniqueness

2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c25-20(13-28-18-7-3-5-14-4-1-2-6-17(14)18)23-21-22-12-19(29-21)15-8-10-16(11-9-15)24(26)27/h1-12H,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHLSWVWKJAKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.